![molecular formula C14H19N5O2 B2361787 N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide CAS No. 1448072-18-1](/img/structure/B2361787.png)
N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is a chemical compound with the molecular formula C14H19N5O2 . It is also known by other names such as CF53, BET inhibitor CF53, and CHEMBL4173488 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is characterized by the presence of a pyrazole moiety, which is a five-membered heterocyclic ring containing two nitrogen atoms . Pyrazoles are known to exhibit tautomerism, a phenomenon where there are at least two tautomeric forms arisen from a proton loss or gain . The ratio of each form present in different environments is a function of their equilibrium constants and pKa values .
Chemical Reactions Analysis
While specific chemical reactions involving “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” are not available, it’s worth noting that pyrazoles, in general, are known to participate in a variety of chemical reactions. For instance, 5-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .
Physical And Chemical Properties Analysis
The molecular weight of “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is 443.5 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its rotatable bond count is 5 . The exact mass and monoisotopic mass are both 443.20697307 g/mol . The topological polar surface area is 107 Ų .
Applications De Recherche Scientifique
Antileishmanial Activity
The compound has been studied for its antileishmanial activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The compound has also been evaluated for its antimalarial properties . The same study that investigated its antileishmanial activity also evaluated its potential as an antimalarial agent .
CSF-1R Inhibition
The compound has been used in the development of a CSF-1R PET tracer . A set of six compounds based on this compound was designed, synthesized, and evaluated in vitro for potency and selectivity .
Mécanisme D'action
Target of Action
The primary target of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the TrkA kinase . This kinase is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: acts as an inhibitor of the TrkA kinase . It binds to the kinase, thereby preventing it from performing its function in the cell cycle .
Biochemical Pathways
By inhibiting the TrkA kinase, N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide affects the cell cycle control pathway . The downstream effects of this inhibition are yet to be fully understood.
Pharmacokinetics
The pharmacokinetic properties of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide It has been demonstrated that the compound exhibits efficacy in both inflammatory and neuropathic pain models upon oral dosing , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide ’s action are primarily related to its inhibition of the TrkA kinase . This results in alterations to the cell cycle, although the specific effects are still under investigation.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-18-8-11(14(17-18)21-3)13(20)15-7-10-6-12(9-4-5-9)19(2)16-10/h6,8-9H,4-5,7H2,1-3H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCCCAZBCRBTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.